Curcumin sulfate
CAS No.: 339286-19-0
Cat. No.: VC0193313
Molecular Formula: C21H20O9S
Molecular Weight: 448.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 339286-19-0 |
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Molecular Formula | C21H20O9S |
Molecular Weight | 448.4 g/mol |
IUPAC Name | [4-[(1E,6E)-7-(4-hydroxy-3-methoxyphenyl)-3,5-dioxohepta-1,6-dienyl]-2-methoxyphenyl] hydrogen sulfate |
Standard InChI | InChI=1S/C21H20O9S/c1-28-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(21(12-15)29-2)30-31(25,26)27/h3-12,24H,13H2,1-2H3,(H,25,26,27)/b7-3+,8-4+ |
Standard InChI Key | NEJVQQBBTRFOHB-FCXRPNKRSA-N |
Isomeric SMILES | COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)OS(=O)(=O)O)OC)O |
SMILES | COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)OS(=O)(=O)O)OC)O |
Canonical SMILES | COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)OS(=O)(=O)O)OC)O |
Introduction
Chemical Structure and Properties
Structural Characteristics
Curcumin sulfate is characterized by the addition of a sulfate group to the phenolic hydroxyl group of the curcumin molecule. According to comprehensive molecular databases, curcumin sulfate has the following properties:
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Chemical Formula: C₂₁H₂₀O₉S
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IUPAC Name: {4-[(1E,6E)-7-(4-hydroxy-3-methoxyphenyl)-3,5-dioxohepta-1,6-dien-1-yl]-2-methoxyphenyl}oxidanesulfonic acid
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Average Molecular Mass: 448.44 g/mol
The compound maintains the core structure of curcumin with its characteristic heptatrienone chain but features a sulfate group (-SO₃H) attached to one of the phenolic hydroxyl groups, increasing water solubility compared to the parent compound.
Physical and Chemical Properties
Curcumin sulfate exhibits notable differences in physical and chemical properties compared to its parent compound. While curcumin is highly lipophilic and practically insoluble in water (solubility <0.1 mg/mL), the addition of the sulfate group significantly increases hydrophilicity, enhancing water solubility and altering its pharmacokinetic profile .
Key calculated properties of curcumin sulfate include:
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Hydrogen Acceptors: 8
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Hydrogen Donors: 2
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Rotatable Bond Count: 10
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Polar Surface Area: 136.43
These properties contribute to its behavior in biological systems, particularly affecting its absorption, distribution, and excretion dynamics.
Formation of Curcumin Sulfate
Metabolic Pathways
Curcumin metabolism occurs through two main phases: phase I and phase II metabolism. In phase I metabolism, curcumin undergoes reduction reactions catalyzed by NADPH-reductase, yielding metabolites such as dihydrocurcumin, tetrahydrocurcumin, hexahydrocurcumin, and octahydrocurcumin .
Phase II metabolism involves conjugation reactions, where curcumin and its phase I metabolites undergo glucuronidation or sulfation. Curcumin sulfate is formed through a process called sulfation, catalyzed by sulfotransferase enzymes (SULTs) primarily found in the liver, kidney, and intestinal mucosa .
Enzymatic Processes
The sulfation of curcumin is primarily catalyzed by phenol sulfotransferase (SULT1A1), which is expressed in human liver, kidney, colon, duodenum, and lung tissues . This enzyme transfers a sulfate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group on the curcumin molecule.
It's worth noting that curcumin itself has been reported to be a potent inhibitor of SULT1A1, which could potentially affect its own metabolism and that of other drugs metabolized by this enzyme . This inhibitory effect adds complexity to understanding curcumin's metabolic fate and potential drug interactions.
Factors Affecting Sulfation
Several factors can influence the extent of curcumin sulfation:
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Genetic variants of SULTs: Individual variations in SULT enzymes can affect the rate and extent of curcumin sulfation
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Competitive inhibition: Other compounds metabolized by SULTs can compete with curcumin for these enzymes
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Formulation effects: Different curcumin formulations can alter the relative proportions of metabolites formed
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Dose: Higher doses of curcumin may saturate metabolic pathways, affecting the proportion of sulfate conjugates formed
Detection and Quantification in Human Studies
Analytical Methods
Detection and quantification of curcumin sulfate in biological samples typically involve sophisticated analytical techniques. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is commonly employed to distinguish between free curcumin and its conjugated metabolites .
In pharmacokinetic studies, samples often undergo specific preparation to preserve metabolite integrity, with analysis performed both with and without enzymatic deconjugation using enzymes such as β-glucuronidase or sulfatase to determine total and free curcumin levels .
Pharmacokinetic Parameters
Human pharmacokinetic studies have provided valuable data on curcumin sulfate formation and circulation. In a study where subjects received single oral doses of 10g and 12g of curcumin, the following parameters were observed for curcumin sulfate:
Dose (g) | Curcumin Sulfate Concentration at Tmax (μg/mL) |
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10 | 1.06 ± 0.40 (range 0.44-1.62) |
12 | 0.87 ± 0.44 (range 0.41-1.65) |
Data presented as mean ± SD of six subjects
The ratio of curcumin glucuronide to curcumin sulfate was determined to be approximately 1.92:1, indicating that glucuronidation is the predominant conjugation pathway, but sulfation represents a significant metabolic route .
Biological Significance and Activity
Comparison with Parent Compound
While curcumin has demonstrated numerous biological activities including anti-inflammatory, antioxidant, and potential anticancer effects, the biological significance of curcumin sulfate remains less thoroughly characterized. The conjugation process generally reduces the reactivity of xenobiotics, making them more water-soluble and facilitating their elimination .
Curcumin Sulfate in Clinical Research
Relevance to Clinical Efficacy
In clinical trials for conditions such as inflammatory bowel disease (IBD), significant improvements were observed despite the limited bioavailability of free curcumin, suggesting that metabolites may contribute to efficacy . For example, in a clinical trial for ulcerative colitis, curcumin administration (1.0-3.0 g/day) led to significant improvements in disease activity indices, despite the fact that free curcumin would be expected to have minimal presence in circulation .
Considerations for Therapeutic Development
The formation of curcumin sulfate has important implications for therapeutic development:
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Formulation strategies: Novel formulations aimed at enhancing curcumin bioavailability may alter the metabolite profile, potentially affecting efficacy
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Dosing considerations: Higher doses may lead to saturation of metabolic pathways, altering the ratio of different metabolites
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Targeted delivery: Approaches that bypass first-pass metabolism might reduce sulfate formation
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Structure-activity relationships: Understanding which structural features are essential for activity can guide the development of analogs less susceptible to conjugation
Comparative Analysis with Other Curcumin Metabolites
Curcumin Glucuronide vs. Curcumin Sulfate
Curcumin undergoes extensive conjugation after oral administration, with glucuronidation and sulfation being the primary pathways. The following table compares key aspects of these major metabolites:
Parameter | Curcumin Glucuronide | Curcumin Sulfate |
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Relative Abundance in Plasma | Higher (≈66% of conjugates) | Lower (≈34% of conjugates) |
Conjugating Enzyme | UDP-glucuronosyltransferases (UGTs) | Sulfotransferases (SULTs) |
Primary Site of Formation | Liver, intestine | Liver, kidney, intestine |
Molecular Weight | ~544 g/mol | ~448 g/mol |
Water Solubility | High | High |
Elimination Route | Primarily bile/feces | Urine and bile |
Data compiled from multiple pharmacokinetic studies
Other Metabolic Products
Besides glucuronidation and sulfation, curcumin undergoes various other metabolic transformations, resulting in a complex array of metabolites. The following table highlights major curcumin metabolites detected in humans:
Metabolite Type | Examples | Formation Mechanism | Detected in Plasma After Oral Dosing |
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Conjugates | Curcumin glucuronide, Curcumin sulfate | Phase II conjugation | Major components |
Reduced Forms | Dihydrocurcumin, Tetrahydrocurcumin, Hexahydrocurcumin | Reduction of double bonds | Minor components |
Mixed Conjugates | Hexahydrocurcumin glucuronide | Reduction followed by conjugation | Minor components |
Degradation Products | Ferulic acid, Vanillin, Feruloyl methane | Hydrolysis | Trace amounts |
Compiled from metabolic studies of curcumin in humans
Future Research Directions
Several key areas warrant further investigation regarding curcumin sulfate:
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Biological activity screening: Direct testing of curcumin sulfate's biological activities compared to parent curcumin
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Tissue distribution: Studies on the tissue distribution of curcumin sulfate and potential deconjugation in specific tissues
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Structure-function relationship: Understanding how sulfation affects the molecular interactions of curcumin with biological targets
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Development of analytical standards: Creation of reliable analytical standards for more accurate quantification in biological samples
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Metabolic interactions: Investigation of potential interactions between curcumin sulfate formation and metabolism of other drugs or compounds
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